5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C7H11ClN4 and its molecular weight is 186.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride is a compound that has been primarily studied for its chemical synthesis and properties. Harutyunyan et al. (2015) synthesized derivatives of this compound by undergoing a series of reactions including chlorination, amination, and heterocyclization starting from pyrimidinylpropanoic acids. This synthesis led to the formation of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives with potential antibacterial properties (Harutyunyan et al., 2015).
Antibacterial and Antimicrobial Applications
The compound's derivatives have been evaluated for their antibacterial and antimicrobial activities. Mittal et al. (2011) synthesized and tested the antibacterial and antifungal activities of substituted tricyclic compounds derived from 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines. Most of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, indicating their potential in treating infections caused by various bacterial and fungal strains (Mittal, Sarode, & Vidyasagar, 2011).
Synthesis of Highly Substituted Derivatives
Xiang et al. (2011) developed a practical strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from the compound, demonstrating its role in synthesizing a diverse library of derivatives. This synthesis involves a cyclization reaction of an intramolecular amide addition to form the pyrimido[4,5-d]pyrimidine core, indicating the compound's utility in complex chemical synthesis (Xiang et al., 2011).
Crystal Structure and Reaction Mechanism Studies
The compound and its derivatives have also been used to study crystal structures and reaction mechanisms. For example, Chen and Liu (2019) synthesized tetrahydropyrido[4′,3':4,5]thieno[2,3-d]pyrimidinone derivatives and undertook crystal structure determination to understand the influence of structural modifications on molecular geometry and conformation. This study adds to the understanding of the compound's behavior in various chemical reactions and its potential applications in material science (Chen & Liu, 2019).
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride are mTOR kinase and PI3 kinase . These kinases play crucial roles in cellular processes such as cell growth, proliferation, and survival .
Mode of Action
The compound interacts with its targets (mTOR and PI3 kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of mTOR and PI3 kinases affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway , which is involved in cell survival and growth . By inhibiting mTOR and PI3 kinases, the compound disrupts this pathway, potentially leading to reduced cell proliferation and survival .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K/AKT/mTOR pathway . This could potentially lead to the death of cells that rely on this pathway for survival .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride are mTOR kinase and PI3 kinase. These kinases play crucial roles in cellular processes such as cell growth, proliferation, and survival. The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity.
Cellular Effects
The molecular and cellular effects of this compound primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K/AKT/mTOR pathway. This could potentially lead to the death of cells that rely on this pathway for survival.
Molecular Mechanism
The compound interacts with its targets (mTOR and PI3 kinases) by binding to their active sites, thereby inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate. The blocking effect prevents mTOR from signaling to downstream pathways that control cell growth .
Temporal Effects in Laboratory Settings
Currently, there is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a melting point of 206-211 °C (decomposition) and is typically stored at 2-8°C .
Metabolic Pathways
The inhibition of mTOR and PI3 kinases by this compound affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride involves the reaction of 2-aminopyridine with ethyl acetoacetate and ammonium acetate to form 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. The resulting compound is then reduced with sodium borohydride to yield 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, which is subsequently reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["2-aminopyridine", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: React 2-aminopyridine with ethyl acetoacetate and ammonium acetate in ethanol to form 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione.", "Step 2: Reduce 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione with sodium borohydride in ethanol to yield 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine.", "Step 3: React 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine with hydrochloric acid to form 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride."] } | |
CAS No. |
157327-50-9 |
Molecular Formula |
C7H11ClN4 |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H10N4.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2,(H2,8,10,11);1H |
InChI Key |
MGJMGASPHSHRTG-UHFFFAOYSA-N |
Isomeric SMILES |
C1C[NH2+]CC2=CN=C(N=C21)[NH3+].[Cl-].[Cl-] |
SMILES |
C1CNCC2=CN=C(N=C21)N.Cl.Cl |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.